molecular formula C15H17NO4 B4431929 N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide

N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide

Cat. No.: B4431929
M. Wt: 275.30 g/mol
InChI Key: MVPFIJMQZVIDJK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide: is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a furan ring with a methyl group at the 5 position

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-4-6-13(20-10)15(17)16-9-11-5-7-12(18-2)14(8-11)19-3/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPFIJMQZVIDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide typically involves the following steps:

    Formation of the 3,4-dimethoxybenzylamine: This can be achieved by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Acylation Reaction: The 3,4-dimethoxybenzylamine is then reacted with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the benzyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

Industry:

  • Utilized in the production of advanced materials, including polymers and coatings.
  • Applied in the development of sensors and electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide involves its interaction with specific molecular targets, which can vary depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy groups and the furan ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the furan ring and the methoxy-substituted benzyl group makes N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide unique in its chemical reactivity and potential applications.
  • Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide
Reactant of Route 2
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N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide

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